molecular formula C20H16N2O B5455014 1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole

1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole

Cat. No.: B5455014
M. Wt: 300.4 g/mol
InChI Key: CIPNKLJOLITVMZ-FLIBITNWSA-N
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Description

1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with tryptamine under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated processes and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of 1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(Z)-2-(4-methoxyphenyl)ethenyl]-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-23-15-9-6-14(7-10-15)8-11-19-20-17(12-13-21-19)16-4-2-3-5-18(16)22-20/h2-13,22H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPNKLJOLITVMZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC=CC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=NC=CC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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